Methyl o-toluate
Overview
Description
Methyl o-toluate, also known as methyl 2-methylbenzoate, is an organic compound with the molecular formula C9H10O2. It is a colorless liquid with a pleasant, floral odor. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals .
Mechanism of Action
Target of Action
Methyl o-toluate, also known as Methyl 2-methylbenzoate, is a chemical compound with the formula C9H10O2 The primary targets of this compound are not well-documented in the literature
Mode of Action
It is known that this compound is an ester , and esters are known to undergo hydrolysis in the presence of water and a catalyst, breaking down into their constituent alcohol and carboxylic acid . In the case of this compound, this would result in the formation of methanol and 2-methylbenzoic acid .
Biochemical Pathways
Ester metabolism typically involves the breakdown of the ester into an alcohol and a carboxylic acid, a process known as hydrolysis
Pharmacokinetics
As an ester, it is likely to undergo hydrolysis in the body, breaking down into methanol and 2-methylbenzoic acid . The bioavailability of this compound would depend on factors such as its absorption in the gastrointestinal tract, its distribution throughout the body, and its rate of metabolism and excretion.
Result of Action
Given that it is an ester, its hydrolysis would result in the production of methanol and 2-methylbenzoic acid . These products could potentially have various effects on the body, depending on their concentrations and the specific cells they interact with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water and a catalyst can facilitate the hydrolysis of the ester . Additionally, factors such as temperature and pH could potentially affect the rate of this reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl o-toluate can be synthesized through the esterification of o-toluic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, this compound is produced by the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous distillation to remove water formed during the reaction, which drives the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions
Methyl o-toluate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form o-toluic acid.
Reduction: Reduction of this compound can yield 2-methylbenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: o-Toluic acid
Reduction: 2-Methylbenzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl o-toluate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals .
Comparison with Similar Compounds
Methyl o-toluate can be compared with other similar compounds such as:
Methyl benzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl p-toluate: Similar structure but the methyl group is in the para position.
Methyl m-toluate: Similar structure but the methyl group is in the meta position .
Uniqueness
This compound is unique due to the position of the methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can affect the compound’s physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions .
Properties
IUPAC Name |
methyl 2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWZECQNFWFVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048208 | |
Record name | Methyl 2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048208 | |
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Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Methyl o-toluate | |
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Vapor Pressure |
0.16 [mmHg] | |
Record name | Methyl o-toluate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
89-71-4, 25567-11-7 | |
Record name | Methyl 2-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl o-toluate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567117 | |
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Record name | Methyl o-toluate | |
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Record name | Benzoic acid, 2-methyl-, methyl ester | |
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Record name | Methyl 2-methylbenzoate | |
Source | EPA DSSTox | |
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Record name | Methyl o-toluate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.757 | |
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Record name | METHYL O-TOLUATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC8KDB9FUW | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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